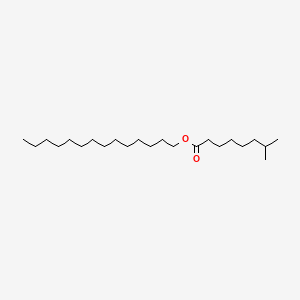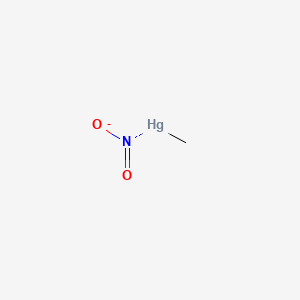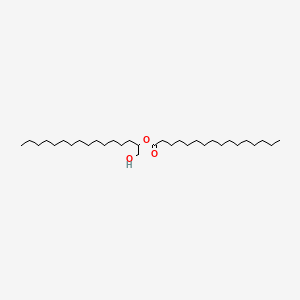
Tetradecyl isononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecyl isononanoate is an ester compound commonly used in various industrial and cosmetic applications. It is known for its emollient properties, making it a popular ingredient in skincare products. The compound is synthesized through the esterification of tetradecanol and isononanoic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecyl isononanoate is typically synthesized through an esterification reaction between tetradecanol (a fatty alcohol) and isononanoic acid (a branched-chain fatty acid). The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often involve heating the reactants to a temperature range of 100-150°C and removing the water formed during the reaction to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecyl isononanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield tetradecanol and isononanoic acid.
Transesterification: The ester can react with another alcohol in the presence of a catalyst to form a different ester and release the original alcohol.
Oxidation: Under certain conditions, the ester can be oxidized to form carboxylic acids or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide or sulfuric acid.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Tetradecanol and isononanoic acid.
Transesterification: A different ester and tetradecanol.
Oxidation: Carboxylic acids or other oxidation products.
Applications De Recherche Scientifique
Tetradecyl isononanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its effects on skin permeability and as a carrier for active ingredients in topical formulations.
Medicine: Explored for its potential use in drug delivery systems due to its emollient properties.
Industry: Widely used in cosmetics and personal care products for its moisturizing and skin-conditioning effects.
Mécanisme D'action
The primary mechanism of action of tetradecyl isononanoate in cosmetic and pharmaceutical applications is its ability to form a protective barrier on the skin. This barrier helps to retain moisture and improve skin hydration. The compound interacts with the lipid bilayer of the skin, enhancing its permeability and allowing for better absorption of active ingredients.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isopropyl myristate: Another ester used in cosmetics for its emollient properties.
Cetyl palmitate: A wax ester used in skincare products for its moisturizing effects.
Octyl stearate: An ester used in formulations for its skin-conditioning properties.
Uniqueness
Tetradecyl isononanoate is unique due to its specific combination of tetradecanol and isononanoic acid, which provides a balance of emollient and skin-conditioning properties. Its branched-chain structure also contributes to its stability and effectiveness in various formulations.
Propriétés
Numéro CAS |
84777-62-8 |
|---|---|
Formule moléculaire |
C23H46O2 |
Poids moléculaire |
354.6 g/mol |
Nom IUPAC |
tetradecyl 7-methyloctanoate |
InChI |
InChI=1S/C23H46O2/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24)20-17-15-16-19-22(2)3/h22H,4-21H2,1-3H3 |
Clé InChI |
YALQPLPKVALUTE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)CCCCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-pyrazolo[3,4-d]pyrimidine-4,6(2H,5H)-dithione](/img/structure/B12648519.png)







![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)

